Spectroscopic Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one: A Technical Guide
Spectroscopic Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Detailed spectroscopic characterization is fundamental for confirming the molecular structure, assessing purity, and understanding the physicochemical properties essential for drug discovery and development.
Experimental Protocols
Precise and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections detail the standard operating procedures for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]
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Solubilization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm, ensuring no solid particles are transferred.[1]
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Cleaning and Positioning: Wipe the exterior of the NMR tube with a lint-free tissue. Place the tube in a spinner turbine and adjust its position using a depth gauge.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize homogeneity, and then acquiring the data.[1] For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T1) should be used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated again.[2]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first for automatic subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
Protocol (Electron Ionization - EI):
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Sample Introduction: Introduce a small quantity of the volatile and thermally stable sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[3][4]
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (radical cation).[5]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[6]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the quinolinone system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200–800 nm. Quinolone derivatives generally exhibit three main absorption maxima around 210-230 nm, 270-300 nm, and 315-330 nm.[7][8][9]
Spectroscopic Data Presentation and Interpretation
The following tables summarize the expected spectroscopic data for 1,3-diethyl-4-hydroxyquinolin-2(1H)-one based on the known data of its parent scaffold and related derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide a map of all unique proton environments. The data is typically recorded in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | Singlet (broad) | 1H | 4-OH |
| ~8.10 | Doublet | 1H | Ar-H (H-5) |
| ~7.75 | Triplet | 1H | Ar-H (H-7) |
| ~7.40 | Doublet | 1H | Ar-H (H-8) |
| ~7.25 | Triplet | 1H | Ar-H (H-6) |
| ~4.1 - 4.3 | Quartet | 2H | N-CH₂-CH₃ |
| ~2.6 - 2.8 | Quartet | 2H | C3-CH₂-CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | N-CH₂-CH₃ |
| ~1.1 - 1.3 | Triplet | 3H | C3-CH₂-CH₃ |
Note: The N-H proton of the 2-quinolone tautomer is generally not observed due to the predominance of the 4-hydroxy tautomer, but if present, would appear as a broad singlet downfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (C-2) |
| ~162.0 | C-OH (C-4) |
| ~140.0 | Quaternary Ar-C (C-8a) |
| ~131.0 | Ar-CH (C-7) |
| ~124.0 | Ar-CH (C-5) |
| ~122.0 | Quaternary Ar-C (C-4a) |
| ~116.0 | Ar-CH (C-6) |
| ~115.0 | Ar-CH (C-8) |
| ~108.0 | Quaternary C (C-3) |
| ~40.0 | N-CH₂-CH₃ |
| ~25.0 | C3-CH₂-CH₃ |
| ~14.0 | N-CH₂-CH₃ |
| ~13.0 | C3-CH₂-CH₃ |
Predicted FT-IR Data
The FT-IR spectrum helps confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (intramolecular H-bonding) |
| 3200 - 3100 | Medium | Aromatic C-H stretch |
| 2975 - 2850 | Medium | Aliphatic C-H stretch (ethyl groups) |
| ~1650 | Strong | C=O stretch (amide I band) |
| 1600 - 1450 | Strong-Medium | C=C stretch (aromatic and quinolone rings) |
| ~1250 | Medium | C-O stretch (phenol) |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
Predicted Mass Spectrometry Data
The mass spectrum provides the molecular weight and fragmentation pattern. For 1,3-diethyl-4-hydroxyquinolin-2(1H)-one (C₁₃H₁₅NO₂), the exact mass is 217.11 g/mol .
| m/z Value | Interpretation |
| 217 | [M]⁺˙: Molecular Ion |
| 202 | [M - CH₃]⁺: Loss of a methyl radical |
| 189 | [M - C₂H₄]⁺˙: McLafferty rearrangement (loss of ethene from N-ethyl) |
| 188 | [M - C₂H₅]⁺: Loss of an ethyl radical |
| 160 | [M - C₂H₅ - CO]⁺: Subsequent loss of carbon monoxide |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comprehensive spectroscopic analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. researchgate.net [researchgate.net]
